
2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For instance, a solution of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid, (4-oxo-3,4-dihydroquinazolin-2-yl)methanaminium chloride, 1-hydroxybenzotriazole (HOBT), and diisopropylethylamine in N,N-dimethylformamide was treated at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds like imidazole have been studied extensively . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Antimalarial Agent Development
- Fragment-Based Discovery in Malaria Treatment: A study identified 2-aminoquinazolin-4(3H)-ones as novel inhibitors of malaria digestive vacuole plasmepsins, suggesting their potential as leads for antimalarial drug development. The compounds showed growth inhibition of Plasmodium falciparum with promising potency (Rasina et al., 2016).
Antifungal Applications
- Antifungal Evaluation: Research into 3-[(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene]amino-2-phenylquinazolin-4(3H)-ones showed significant antifungal potential against human pathogenic fungi. Theoretical calculations predicted potential for nonlinear optical (NLO) material applications (Chaudhary et al., 2022).
Synthesis and Bioactivity Studies
- Synthesis and Bioactivity: A study focused on synthesizing 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones and their Schiff base derivatives, examining their bioactivity, highlighting the versatility of these compounds in generating potentially active biological agents (Sayyed et al., 2006).
Organocatalysis in Chemical Synthesis
- Use as Organocatalyst: A study reported the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the synthesis of tertiary amines, demonstrating its utility in activating aldehydes for chemical synthesis (Thakur et al., 2018).
Antimicrobial Activities
- Antimicrobial Activity Evaluation: Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones led to compounds showing promising antimicrobial activities, indicating the potential of quinazolinone derivatives in this field (Patel & Shaikh, 2011).
Potential SARS-CoV-2 and MERS-CoV Treatments
- COVID-19 and MERS Treatment Research: 2-Aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 and MERS-CoV. Some derivatives showed potent anti-SARS-CoV-2 and anti-MERS-CoV activities, highlighting their potential as treatments for these viruses (Lee et al., 2021).
Propiedades
IUPAC Name |
2-(aminomethyl)-6-iodo-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O.ClH/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7;/h1-3H,4,11H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRVMJQKOBLAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-6-iodoquinazolin-4(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)
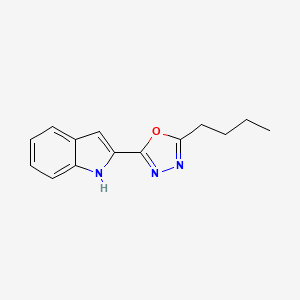
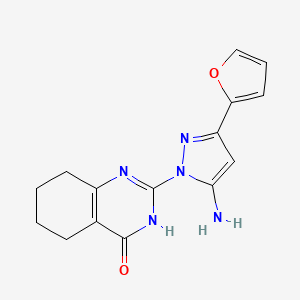
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)
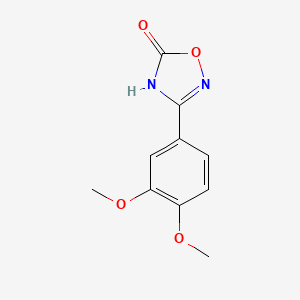
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

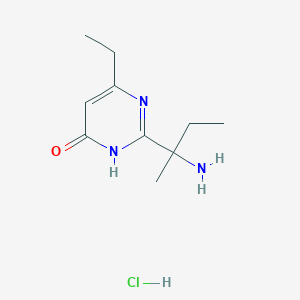

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)
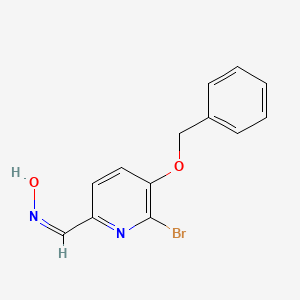
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)